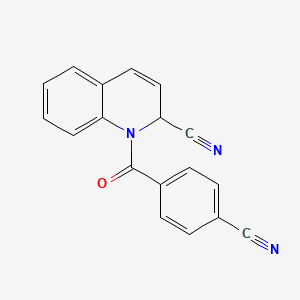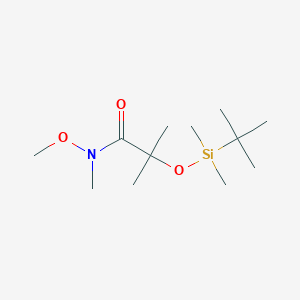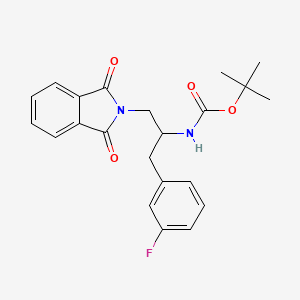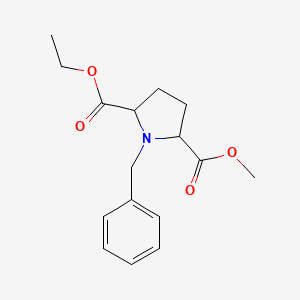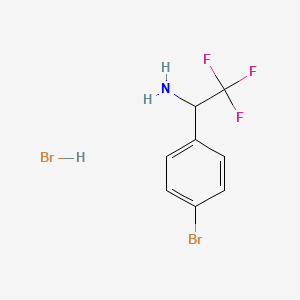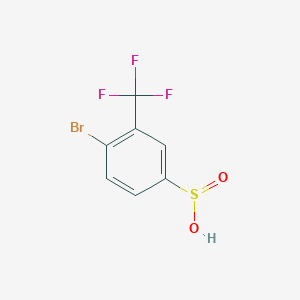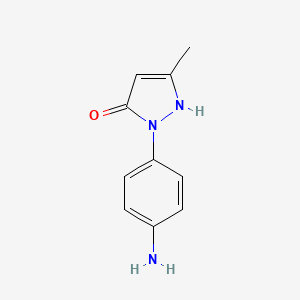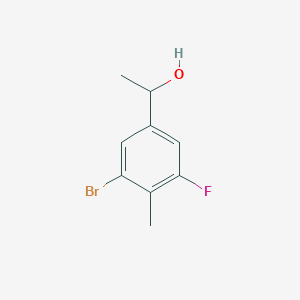![molecular formula C20H24Cl2FN3O2S B12846228 (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a pyrrolo[3,2-b]pyridine core, a fluorobut-2-en-1-amine side chain, and a methylsulfonyl-substituted phenyl group.
Vorbereitungsmethoden
The synthesis of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, the introduction of the fluorobut-2-en-1-amine side chain, and the attachment of the methylsulfonyl-substituted phenyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorobut-2-en-1-amine side chain can be reduced to form saturated amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolo[3,2-b]pyridine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrrolo[3,2-b]pyridine core may interact with protein binding sites, while the fluorobut-2-en-1-amine side chain may enhance binding affinity and specificity. The methylsulfonyl group may also play a role in the compound’s overall activity by influencing its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine: This compound shares the same core structure but may differ in the side chains or substituents.
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine hydrochloride: This compound is similar but may have different salt forms. The uniqueness of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride lies in its specific combination of structural features, which may confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C20H24Cl2FN3O2S |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
(Z)-4-[2,5-dimethyl-3-(3-methylsulfonylphenyl)pyrrolo[3,2-b]pyridin-1-yl]-3-fluorobut-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H22FN3O2S.2ClH/c1-13-7-8-18-20(23-13)19(14(2)24(18)12-16(21)9-10-22)15-5-4-6-17(11-15)27(3,25)26;;/h4-9,11H,10,12,22H2,1-3H3;2*1H/b16-9-;; |
InChI-Schlüssel |
ZBRFTAUBDWUMEJ-ULPVBNQHSA-N |
Isomerische SMILES |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)C/C(=C/CN)/F.Cl.Cl |
Kanonische SMILES |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)CC(=CCN)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



